molecular formula C10H14F3NO B1302777 3-(Trifluoromethyl)phenyltrimethylammonium Hydroxide CAS No. 68254-41-1

3-(Trifluoromethyl)phenyltrimethylammonium Hydroxide

Cat. No.: B1302777
CAS No.: 68254-41-1
M. Wt: 221.22 g/mol
InChI Key: BFPOZPZYPNVMHU-UHFFFAOYSA-M
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Description

3-(Trifluoromethyl)phenyltrimethylammonium Hydroxide is a chemical compound with the molecular formula C10H14F3NO. It is commonly used as an intermediate in organic synthesis, particularly in transesterification reactions . This compound is known for its high reactivity and is often utilized in various scientific research applications.

Mechanism of Action

Target of Action

It is known to be used as an intermediate in organic synthesis .

Mode of Action

It is primarily used in transesterification reactions . Transesterification is a chemical reaction that involves the exchange of an ester group with an alcohol.

Action Environment

The action, efficacy, and stability of m-TFPTAH can be influenced by various environmental factors. These may include the temperature and pH of the reaction environment, the presence of other compounds, and specific conditions of the biological system in which it is used. For instance, it is recommended to store the compound at a temperature between 0-10°C to avoid heat sensitivity .

Biochemical Analysis

Biochemical Properties

3-(Trifluoromethyl)phenyltrimethylammonium Hydroxide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as an inhibitor in certain enzymatic reactions, affecting the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. The interaction between this compound and these enzymes involves binding to the active site, leading to a decrease in enzyme activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target. For example, this compound inhibits acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and leading to increased levels of this neurotransmitter .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This compound is relatively stable under standard storage conditions, but it can degrade over time, especially when exposed to light and moisture. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, this compound can lead to toxic effects, including oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where a specific dosage range results in maximal biological activity without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can affect the levels of key metabolites, such as acetyl-CoA and NADH, by inhibiting enzymes involved in their production and utilization. These interactions can lead to changes in metabolic flux, impacting cellular energy production and biosynthetic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of this compound can influence its biological activity, with higher concentrations in specific tissues leading to more pronounced effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may accumulate in the mitochondria, where it can affect mitochondrial function and energy production. The localization of this compound within cells can determine its impact on cellular processes and overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)phenyltrimethylammonium Hydroxide typically involves the reaction of 3-(Trifluoromethyl)aniline with trimethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the yield of the product. The compound is often supplied as a 5% w/v solution in methanol for ease of handling and application .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)phenyltrimethylammonium Hydroxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-(Trifluoromethyl)phenyltrimethylammonium Hydroxide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in biochemical assays and as a reagent in various biological studies.

    Medicine: It is explored for its potential therapeutic applications, particularly in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(Trifluoromethyl)phenyltrimethylammonium Hydroxide include:

Uniqueness

What sets this compound apart from similar compounds is its unique trifluoromethyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in a wide range of scientific and industrial applications .

Properties

IUPAC Name

trimethyl-[3-(trifluoromethyl)phenyl]azanium;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N.H2O/c1-14(2,3)9-6-4-5-8(7-9)10(11,12)13;/h4-7H,1-3H3;1H2/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPOZPZYPNVMHU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=CC=CC(=C1)C(F)(F)F.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375340
Record name N,N,N-Trimethyl-3-(trifluoromethyl)anilinium hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68254-41-1
Record name N,N,N-Trimethyl-3-(trifluoromethyl)anilinium hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68254-41-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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